Diacetolol D7 - 1346604-19-0

Diacetolol D7

Catalog Number: EVT-1462392
CAS Number: 1346604-19-0
Molecular Formula: C16H24N2O4
Molecular Weight: 315.421
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acebutolol

    Compound Description: Acebutolol is a β-adrenergic blocking agent used in the treatment of hypertension. It undergoes significant first-pass metabolism, primarily via N-acetylation, to form diacetolol - its major, active metabolite [, , ].

    Relevance: Acebutolol is the parent compound of Diacetolol D7. It is metabolized in the liver to produce Diacetolol D7 [, , ].

Propranolol

    Compound Description: Propranolol is a non-selective β-adrenergic blocking agent used to treat various cardiovascular conditions, including hypertension and angina. Unlike acebutolol, it is primarily metabolized by oxidation [].

Bisoprolol

    Relevance: Bisoprolol, along with Diacetolol D7, belongs to the therapeutic class of β-adrenergic blocking agents []. This classification highlights the shared ability to block β-adrenergic receptors, though they may differ in their selectivity for β1 versus β2 subtypes.

Atenolol

    Relevance: Atenolol, similar to Diacetolol D7, is classified as a β-adrenergic blocking agent and specifically exhibits selectivity for the β1-adrenergic receptor subtype []. This shared classification signifies their common mechanism of action in blocking β1-adrenergic receptors, which is central to their antihypertensive effects.

Overview

Diacetolol D7 is a synthetic compound belonging to the class of beta-blockers, specifically designed for pharmacological applications. Beta-blockers are commonly used in the treatment of cardiovascular conditions, including hypertension and arrhythmias. Diacetolol D7 is notable for its unique isotopic labeling, which aids in various analytical and research applications. The compound's structure and properties allow it to interact with beta-adrenergic receptors, making it an important subject of study in pharmacology.

Source

Diacetolol D7 can be synthesized in laboratory settings using specific chemical precursors. The isotopic labeling with deuterium (D) enhances its stability and makes it easier to track in biological systems through techniques such as mass spectrometry.

Classification

Diacetolol D7 is classified as a beta-adrenergic antagonist. It is part of a broader category of pharmaceuticals that modulate the effects of adrenaline and noradrenaline on beta receptors, which are critical in regulating heart rate and blood pressure.

Synthesis Analysis

Methods

The synthesis of Diacetolol D7 typically involves several steps, starting from readily available precursors. One common method includes:

  1. Formation of the Core Structure: The initial step often involves the synthesis of the beta-phenethylamine backbone, which serves as the core structure for beta-blockers.
  2. Deuteration: The introduction of deuterium atoms is achieved through specific reactions that replace hydrogen atoms with deuterium, enhancing the compound's mass and stability.
  3. Acetylation: The final step usually involves acetylating the intermediate compounds to yield Diacetolol D7.

Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in optimizing yield and purity.

Molecular Structure Analysis

Structure

Diacetolol D7 possesses a specific molecular structure characterized by the presence of deuterium atoms. The general formula can be represented as C16H18D2N2O3, indicating the presence of two deuterium atoms replacing hydrogen in its molecular framework.

Data

  • Molecular Weight: Approximately 290 g/mol
  • Molecular Formula: C16H18D2N2O3
  • Structural Features: The compound features an aromatic ring system, an ethanolamine side chain, and two acetyl groups.
Chemical Reactions Analysis

Reactions

Diacetolol D7 participates in various chemical reactions typical for beta-blockers. Key reactions include:

  1. Receptor Binding: The primary reaction involves binding to beta-adrenergic receptors, leading to physiological effects such as decreased heart rate.
  2. Metabolism: In biological systems, Diacetolol D7 undergoes metabolic transformations that may involve hydroxylation or conjugation reactions, facilitating its excretion.

Technical Details

The kinetics of these reactions can be studied using high-performance liquid chromatography coupled with mass spectrometry to determine the compound's concentration and metabolic pathways.

Mechanism of Action

Process

Diacetolol D7 functions by blocking beta-adrenergic receptors in the heart and vascular smooth muscle. This blockade results in reduced heart rate and contractility, ultimately lowering blood pressure and alleviating stress on the cardiovascular system.

Data

The binding affinity of Diacetolol D7 for beta-adrenergic receptors can be quantified through competitive binding assays, providing insights into its efficacy compared to other beta-blockers.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range typical for similar compounds.

Chemical Properties

  • Stability: Diacetolol D7 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is relatively inert but can participate in substitution reactions typical for aromatic compounds.
Applications

Scientific Uses

Diacetolol D7 is primarily used in pharmacological research to study beta-blocker interactions with adrenergic receptors. Its isotopic labeling allows for precise tracking in metabolic studies and drug development processes. Additionally, it serves as a reference standard in analytical chemistry for the quantification of beta-blockers in biological samples using advanced chromatographic techniques.

Chemical Identity and Structural Characterization of Diacetolol D7

Molecular Formula and Isotopic Labeling Configuration

Diacetolol D7 (chemical name: (±)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenyl]acetamide) is a deuterium-labeled analog of the beta-adrenoceptor antagonist diacetolol. Its molecular formula is C₁₆H₁₇D₇N₂O₄, with a molecular weight of 315.42 g/mol [1] [6] [7]. The compound carries the CAS Registry Number 1346604-19-0, uniquely identifying this isotopologue [5] [6].

The isotopic labeling involves seven deuterium atoms (D7) located exclusively at the isopropylamino group (–N–CH(CH₃)₂), resulting in the substituent –N–CD(CD₃)₂ [6] [7]. This strategic deuteration replaces all hydrogen atoms in the isopropyl moiety while retaining the original stereoelectronic properties of the parent molecule. The structural integrity of the core pharmacophore—comprising the diacetolol backbone, acetylphenoxy linker, and hydroxypropyl spacer—remains unaltered [1] [7].

Table 1: Atomic Composition of Diacetolol D7

ComponentChemical GroupIsotopic Modification
Core scaffoldC₁₆H₁₇N₂O₄Identical to diacetolol
Isopropylamino group–N–C₃D₇Full deuteration at isopropyl positions
Molecular weight315.42 g/mol+7 amu vs. diacetolol (308.38 g/mol)

Deuteration at this site is designed to impede metabolic degradation while preserving target engagement, as the isopropyl group is a known site of oxidative metabolism in beta-blockers. The synthetic route typically involves deuterated precursors (e.g., isopropylamine-d7) in the final coupling step, ensuring high isotopic purity (≥98%) [5] [6]. Nuclear magnetic resonance (NMR) spectroscopy confirms deuteration through characteristic signal absences in the proton NMR spectrum at 1.0–1.2 ppm and a quintet in the carbon-13 spectrum [7].

Stereochemical Properties and Racemic Composition

Diacetolol D7 exists as a racemic mixture of (R)- and (S)-enantiomers, mirroring the stereochemistry of its parent compound, diacetolol. This racemic composition arises from the non-chiral synthetic route and the absence of enantioselective purification steps [6]. The chiral center resides at the C2 position of the hydroxypropyl chain (–O–CH₂–CH(OH)–CH₂–N–), which adopts an R/S configuration [4].

Pharmacological studies indicate that both enantiomers contribute to beta-adrenoceptor blockade, though with potential differences in binding affinity. The racemate’s cardioselectivity (preferential blockade of cardiac β₁-receptors over pulmonary β₂-receptors) is retained from the parent diacetolol, as demonstrated in isolated tissue assays [4]. Unlike acebutolol (the precursor to diacetolol), diacetolol D7 exhibits negligible membrane-stabilizing activity and only weak intrinsic sympathomimetic activity (ISA), properties independent of stereochemistry [4] [9].

The deuterium labeling does not alter the compound’s stereochemical stability: no evidence suggests differential epimerization rates between deuterated and non-deuterated forms under physiological conditions. This stability is critical for its application as a pharmacokinetic tracer, where stereochemical integrity must persist during metabolic studies [6] [7].

Comparative Analysis with Parent Compound Diacetolol

Diacetolol D7 and its non-deuterated analog, diacetolol (C₁₆H₂₄N₂O₄; MW 308.38 g/mol), share identical pharmacological targets but differ in key physicochemical and metabolic properties:

Table 2: Comparative Properties of Diacetolol D7 vs. Diacetolol

PropertyDiacetolol D7DiacetololBiological Significance
Molecular weight315.42 g/mol308.38 g/molEnables MS-based distinction in assays
β-adrenoceptor IC₅₀Comparable to diacetolol~1–10 μM (tissue-dependent)Bioequivalence in receptor binding [4]
Metabolic stabilityEnhanced (deuterium kinetic isotope effect)ModerateExtended half-life in tracer studies [1]
LogP (calculated)~1.58 [7]~1.63 [3]Similar membrane permeability
Primary applicationIsotopic tracer in researchActive metabolite of acebutololD7 used for mechanistic studies [1] [9]

Pharmacologically, both compounds act as competitive antagonists at β₁-adrenoceptors, with diacetolol being the major active metabolite of the clinically used beta-blocker acebutolol [4] [9]. In vitro studies confirm that diacetolol D7 maintains equivalent cardioselectivity (atrial vs. tracheal β-receptor blockade) to diacetolol, though with slightly reduced potency in isolated tissue models [4].

The principal functional divergence lies in metabolic resistance: Deuterium at the isopropyl group slows oxidative N-dealkylation—a major clearance pathway—via the kinetic isotope effect (KIE). This property makes Diacetolol D7 invaluable for quantifying drug disposition without perturbing the parent molecule’s intrinsic activity [1] [7]. Notably, deuteration does not alter receptor binding kinetics, as confirmed by radioligand displacement assays [4].

Structural Comparison Highlight:

Diacetolol: −N−CH(CH₃)₂  Diacetolol D7: −N−CD(CD₃)₂  

This singular modification exemplifies strategic deuteration to create a bioisostere with enhanced utility in drug metabolism research while preserving target engagement [1] [7].

Properties

CAS Number

1346604-19-0

Product Name

Diacetolol D7

IUPAC Name

N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide

Molecular Formula

C16H24N2O4

Molecular Weight

315.421

InChI

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/i1D3,2D3,10D

InChI Key

AWOGXJOBNAWQSF-SVMCCORHSA-N

SMILES

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O

Synonyms

(±)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenyl]acetamide; DL-3’-Acetyl-4’-[2-hydroxy-3-[(isopropyl-d7)amino]propoxy]acetanilide; (±)-Diacetolol-d7; Diacetolol-d7; Acetylacebutolol-d7; M and B 16942-d7; 1-(4-Acetamido-2-acetylp

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.